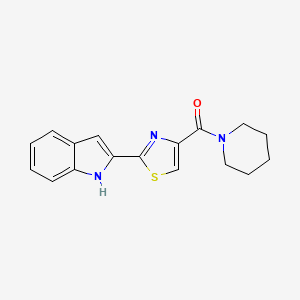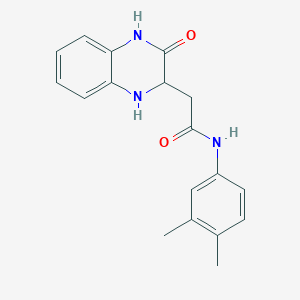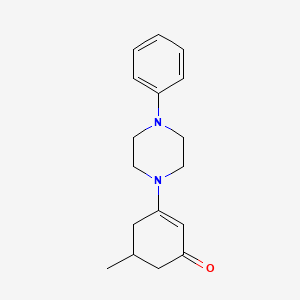
(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . This structure is a key component of many biologically active compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can be used in the synthesis of various antimicrobial agents .Physical And Chemical Properties Analysis
Indole itself is a crystalline solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific indole derivatives would depend on their particular structures.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of new pyridine derivatives, revealing variable and modest activity against bacteria and fungi. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Properties
Research into indolinone incorporated with thiosemicarbazone, thiazole, and piperidinosulfonyl moieties has shown promising anticonvulsant activities. The study conducted in vivo screenings and toxicity studies, indicating the efficacy of these compounds in seizure management, thereby suggesting a potential application in treating neurological disorders (Fayed et al., 2021).
Structural Characterization and Analysis
Another aspect of scientific research applications involves structural characterization and analysis to understand the properties and potential uses of these compounds better. For example, the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle provided insights into the molecular structure, stability, and intermolecular interactions, which are crucial for designing drugs with optimized efficacy and reduced side effects (Prasad et al., 2018).
Molecular Docking Studies
Molecular docking studies are essential in predicting how compounds interact with biological targets, which is vital for drug development. Synthesis, spectral characterization, DFT, and docking studies of thiazolyl and thiophenyl methanones have provided valuable insights into their antibacterial activity, illustrating the process of identifying new therapeutic agents (Shahana & Yardily, 2020).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , and piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of action
Piperidine derivatives also show a broad range of biological activities .
Biochemical pathways
Indole and piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
Given the broad range of biological activities of indole and piperidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities of indole derivatives, there is ongoing interest in synthesizing new compounds and exploring their potential uses . This includes the development of new antibacterial agents and the investigation of their antiviral , anti-inflammatory , and anticancer properties.
Propriétés
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(20-8-4-1-5-9-20)15-11-22-16(19-15)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10-11,18H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMYUDPIJNGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)
![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)



![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)
![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)
![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)